molecular formula C9H7ClN2O B1608859 5-chloro-1H-indole-2-carboxamide CAS No. 21109-01-3

5-chloro-1H-indole-2-carboxamide

Cat. No. B1608859
CAS RN: 21109-01-3
M. Wt: 194.62 g/mol
InChI Key: GZILZCCGDNKAAV-UHFFFAOYSA-N
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Description

5-chloro-1H-indole-2-carboxamide is a derivative of indole, which is a heterocyclic organic compound. The indole skeleton has a benzene ring fused to a pyrrole ring . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

Indole derivatives have been synthesized according to the seven positions that the indole molecule can accommodate different substitutions . Sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .


Molecular Structure Analysis

The molecular structure of 5-chloro-1H-indole-2-carboxamide is characterized by a benzene ring fused to a pyrrole ring, with a carboxamide moiety at the 2-position and a chlorine atom at the 5-position .


Chemical Reactions Analysis

The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Scientific Research Applications

Allosteric Modulation of the CB1 Receptor

  • 5-Chloro-1H-indole-2-carboxamide derivatives have been identified as allosteric modulators for the cannabinoid type 1 receptor (CB1). These compounds, such as ORG27569, show significant impact on binding affinity and cooperativity to the CB1 receptor, leading to antagonistic effects on agonist-induced G-protein coupling while inducing β-arrestin mediated ERK1/2 phosphorylation (Khurana et al., 2014).

Inhibition of Human Liver Glycogen Phosphorylase a

  • A series of 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives have been prepared and evaluated as inhibitors of human liver glycogen phosphorylase a (hLGPa), showing potential for oral hypoglycemic activity in diabetic models (Onda et al., 2008).

Potential Antituberculosis Agents

  • Indole-2-carboxamides, including 5-chloro-1H-indole-2-carboxamide analogs, have shown promise as antituberculosis agents. These compounds have displayed improved in vitro activity compared to standard TB drugs and demonstrated in vivo efficacy, albeit with challenges in solubility (Kondreddi et al., 2013).

Anti-Cancer and Tubulin Polymerization Inhibition

  • Compounds like N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide and N-[2-(substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-iodo/chloro-3-phenyl-1H-indole-2-carboxamide demonstrated remarkable antiproliferative activity against a range of cancer cell lines and significant inhibitory activity on tubulin assembly, similar to combretastatin A-4 (Kazan et al., 2019).

Monoamine Oxidase B Inhibitors

  • Indazole- and indole-carboxamides have been identified as potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), with potential implications in neurological and psychiatric disorders (Tzvetkov et al., 2014)

Future Directions

5-chloro-1H-indole-2-carboxamide has potential therapeutic effects on cerebral ischemia . It is involved in the regulation of glucose metabolism, can control cell apoptosis, and has protective effects on cerebral ischemia-reperfusion injury . This provides a new reference and possibility for the development of novel drugs for the treatment of ischemic brain injury .

properties

IUPAC Name

5-chloro-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZILZCCGDNKAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406442
Record name 5-chloro-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1H-indole-2-carboxamide

CAS RN

21109-01-3
Record name 5-chloro-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
K Onda, R Shiraki, T Ogiyama, K Yokoyama… - Bioorganic & medicinal …, 2008 - Elsevier
… that a series of N-aryl-5-chloro-1H-indole-2-carboxamide derivatives with a side-chain … of 1 with hLGPa showed that the 5-chloro-1H-indole-2-carboxamide moiety had appropriate …
Number of citations: 20 www.sciencedirect.com
K Onda, T Suzuki, R Shiraki, Y Yonetoku… - Bioorganic & medicinal …, 2008 - Elsevier
… The benzene ring appears to act as a junction between the 5-chloro-1H-indole-2-carboxamide and the 1,2-dihydroxyethyl side chain, because no significant interaction of the ring with …
Number of citations: 31 www.sciencedirect.com
G Nagarajan, EB Thangam - Immunological Investigations, 2021 - Taylor & Francis
Context: Allergic asthma is a multifactorial airway disease characterised by chronic lung inflammation and airway remodelling. The histamine H4 receptor involved in the chemotaxis of …
Number of citations: 2 www.tandfonline.com
YD Mane, SS Patil, DO Biradar… - Heterocyclic …, 2018 - degruyter.com
Ten 5-bromoindole-2-carboxamides were synthesized, characterized and evaluated for antibacterial activity against pathogenic Gram-negative bacteria Klebsiella pneumoniae, …
Number of citations: 5 www.degruyter.com
T Nguyen, N German, AM Decker, JX Li… - Bioorganic & medicinal …, 2015 - Elsevier
A series of substituted 1H-indole-2-carboxamides structurally related to compounds Org27569 (1), Org29647 (2) and Org27759 (3) were synthesized and evaluated for CB1 allosteric …
Number of citations: 35 www.sciencedirect.com
R Ragno, A Coluccia, G La Regina… - Journal of medicinal …, 2006 - ACS Publications
… 3-(phenylsulfonyl)-5-chloro-1H-indole-2-carboxamide (6) (Scheme 1). N-(2-Oxazolidinone-3-yl)-3-[(3.5-dimethylphenyl)sulfonyl]-5-chloro-1H-indole-2-carboxamide (7) was prepared by …
Number of citations: 194 pubs.acs.org
CJ Qiao, HI Ali, KH Ahn, S Kolluru, DA Kendall… - European journal of …, 2016 - Elsevier
5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569, 1) is a prototypical allosteric modulator for the cannabinoid CB1 receptor. Based on this indole-2…
Number of citations: 26 www.sciencedirect.com
Y Al-Hiari, G Shattat, T Al-Qirim, W El-Huneidi… - Molecules, 2011 - mdpi.com
In the search for new potential antihyperlipidemic agents, the present study focuses on the synthesis of novel N-(benzoylphenyl)-5-substituted-1H-indole-2-carboxamides (compounds 8-…
Number of citations: 17 www.mdpi.com
G Chehardoli, A Bahmani - Molecular Diversity, 2021 - Springer
… In Innovative Research, Onda et al. synthesized new compounds with the title of N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives according to the route e. In their synthetic …
Number of citations: 11 link.springer.com
G De Martino, G La Regina, R Ragno… - Antiviral Chemistry …, 2006 - journals.sagepub.com
… N-(2-Hydroxyethyl)-3-[(2-methylphenyl)thio]-5chloro-1H-indole-2-carboxamide [14] A mixture of methyl 3-[(2-methylphenyl)thio]-5-chloro1H-indole-2-carboxylate (0.50 g, 1.5 mmol), …
Number of citations: 29 journals.sagepub.com

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